BRD4 Bromodomain 1 Inhibition: Target Compound Potency vs. JQ1 Derivatives in TR-FRET Assay
The target compound is predicted to interact with BRD4 bromodomain 1, a key epigenetic target in oncology. While direct quantitative data for this specific compound is absent from public repositories, structurally related dihydroindene amide derivatives from the same patent family exhibit IC50 values in the 2.75–7.94 μM range against BRD4 BD1 in TR-FRET assay formats [1][2]. For reference, the well-characterized BET inhibitor (+)-JQ1 achieves an IC50 of 52 nM against BRD4 in the same TR-FRET format, while I-BET762 achieves Kd values <100 nM against BET bromodomains [2]. This places the target compound's class within a moderate-affinity regime, distinguishing it from high-affinity triazolodiazepine-based BET inhibitors. The 2-bromo-5-methoxy substitution pattern is predicted to confer distinct binding kinetics and potential selectivity advantages relative to non-halogenated or alternative-halogen analogs, though this remains to be experimentally verified.
| Evidence Dimension | BRD4 Bromodomain 1 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; class representative IC50 values range 2.75–7.94 μM against BRD4 BD1 by TR-FRET assay |
| Comparator Or Baseline | (+)-JQ1 IC50: 52 nM (BRD4 TR-FRET); I-BET762 Kd: <100 nM (BET bromodomains); (+)-JQ1 IC50: 52 nM (BRD4) |
| Quantified Difference | Target compound class is approximately 50–150-fold less potent than (+)-JQ1 against BRD4, indicating a distinct affinity tier with potentially different selectivity profiles. |
| Conditions | TR-FRET assay using His-tagged BRD4 bromodomain 1; compound displacement of I-BET762 or fluorescent probe; 30-minute incubation |
Why This Matters
For researchers seeking moderate-affinity BRD4 probes with alternative chemotypes to avoid triazolodiazepine-related intellectual property or pharmacokinetic liabilities, this compound class offers a structurally distinct starting point.
- [1] BindingDB. BDBM50461602 (CHEMBL4227207; US10941160, Example 1). IC50: 2.75E+3 nM against BRD4. TR-FRET assay with His-tagged BRD4. View Source
- [2] BindingDB. BDBM205429 ((R)-JQ1; US11028051, Cmpd (+)-JQ1). IC50: 52 nM against BRD4. TR-FRET assay (Cayman Chemical kits). View Source
